![molecular formula C13H17NO B2934443 (1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol CAS No. 154819-83-7](/img/structure/B2934443.png)
(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol, commonly referred to as Rel-7, is a bicyclic monoterpene alcohol that has been used in a variety of scientific research applications. It has been found to have a range of biochemical and physiological effects and is used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis of A2a Receptor Antagonists
This compound serves as a key precursor in the synthesis of A2a receptor antagonists , which are important in the treatment of various neurological disorders . The enantioselective synthesis involves an enzymatic resolution that provides access to the compound in a highly pure form, crucial for developing pharmaceuticals targeting the A2a receptor.
Biocatalysis
The compound’s structure allows for its use in biocatalytic processes . It can be utilized in enzymatic reactions to produce specific enantiomers of pharmaceutical intermediates . This is particularly valuable in creating drugs with high purity and efficacy.
Material Science
In material science, (1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol can be used to synthesize polymers with specific chirality . The chirality of polymers is significant for their physical properties and potential applications in creating advanced materials.
Chemical Synthesis
The compound is involved in chemical synthesis as an intermediate for various organic reactions . Its bicyclic structure makes it a versatile building block for constructing complex molecules, particularly in the development of new synthetic routes.
Analytical Standards
Due to its well-defined structure, it can serve as an analytical standard in chromatography and mass spectrometry . This helps in the accurate identification and quantification of substances in complex mixtures.
Research and Development
Lastly, (1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol is used in R&D for studying reaction mechanisms and developing new synthetic methodologies . Its unique structure provides insights into the behavior of cyclic compounds in various chemical reactions.
properties
IUPAC Name |
(1R,2S,4S)-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-8-11-6-7-12(13)14(11)9-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12+,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJOXKWODDCDBE-XQQFMLRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,4S)-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.